molecular formula C11H8N4 B1426612 (4-Phenylpyrimidin-2-yl)cyanamide CAS No. 140369-51-3

(4-Phenylpyrimidin-2-yl)cyanamide

Cat. No.: B1426612
CAS No.: 140369-51-3
M. Wt: 196.21 g/mol
InChI Key: YKWJEAXKOHSNFE-UHFFFAOYSA-N
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Description

(4-Phenylpyrimidin-2-yl)cyanamide is an organic compound with the molecular formula C11H8N4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenylpyrimidin-2-yl)cyanamide typically involves the reaction of 4-phenylpyrimidine with cyanamide. One common method includes the use of benzylidene acetones and ammonium thiocyanates, followed by a series of steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions: (4-Phenylpyrimidin-2-yl)cyanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce amines.

Scientific Research Applications

(4-Phenylpyrimidin-2-yl)cyanamide has several scientific research applications:

Comparison with Similar Compounds

  • N-(4-Phenylpyrimidin-2-yl)guanidine
  • 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine
  • N-(4-Phenylpyrimidin-2-yl)thiourea

Comparison: (4-Phenylpyrimidin-2-yl)cyanamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activity.

Properties

IUPAC Name

(4-phenylpyrimidin-2-yl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c12-8-14-11-13-7-6-10(15-11)9-4-2-1-3-5-9/h1-7H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWJEAXKOHSNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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